1-(4-Ethoxy-3-fluorophenyl)ethanamine CAS number and molecular weight
1-(4-Ethoxy-3-fluorophenyl)ethanamine CAS number and molecular weight
An In-Depth Technical Guide to 1-(4-Ethoxy-3-fluorophenyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of 1-(4-Ethoxy-3-fluorophenyl)ethanamine, a key chiral amine building block relevant to medicinal chemistry and drug development. This document covers its fundamental physicochemical properties, outlines a robust and logical synthetic pathway with mechanistic insights, details expected analytical characterization data, discusses its applications as a pharmaceutical intermediate, and provides essential safety and handling protocols. The guide is intended to serve as an expert resource for scientists utilizing this compound in research and development.
Core Compound Identification
1-(4-Ethoxy-3-fluorophenyl)ethanamine is a substituted phenethylamine derivative. The presence of a fluorine atom ortho to the ethoxy group, combined with a chiral center at the alpha-carbon of the ethylamine side chain, makes it a valuable and versatile intermediate for introducing specific steric and electronic properties into larger, biologically active molecules.
| Property | Value | Source |
| CAS Number | 634150-90-6 | [1] |
| Molecular Formula | C₁₀H₁₄FNO | |
| Molecular Weight | 183.23 g/mol | |
| Synonym(s) | 1-(4-ethoxy-3-fluorophenyl)ethylamine | |
| Physical Form | Liquid (predicted) | |
| SMILES | CC(N)C1=CC=C(OCC)C(F)=C1 | [2] |
| InChI Key | OFDISMSWWNOGFW-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The most logical and industrially scalable synthesis of 1-(4-Ethoxy-3-fluorophenyl)ethanamine involves a two-step process: (1) Friedel-Crafts acylation to form the precursor ketone, followed by (2) a direct reductive amination. This pathway is efficient and utilizes common, well-understood chemical transformations.
Overall Synthetic Workflow
Caption: Overall synthesis pathway for 1-(4-Ethoxy-3-fluorophenyl)ethanamine.
Step 2.1: Synthesis of 1-(4-Ethoxy-3-fluorophenyl)ethanone (Precursor)
The synthesis begins with the creation of the ketone precursor. While various methods exist for synthesizing fluoroacetophenones, a robust approach involves the Friedel-Crafts acylation of a suitable substituted benzene, followed by etherification.[3]
Protocol:
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Acylation: 2-Fluoroanisole is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) at reduced temperatures (0 °C to RT) to control reactivity. The acetyl group is directed primarily to the para position due to the ortho,para-directing effect of the methoxy group.
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Demethylation: The resulting 1-(3-fluoro-4-methoxyphenyl)ethanone is then demethylated using a reagent like boron tribromide (BBr₃) to yield 1-(3-fluoro-4-hydroxyphenyl)ethanone.
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Etherification: The hydroxyl group is then alkylated to an ethoxy group via a Williamson ether synthesis. The phenol is deprotonated with a mild base (e.g., K₂CO₃) and reacted with an ethylating agent like ethyl iodide or ethyl bromide in a polar aprotic solvent (e.g., acetone or DMF).
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Purification: The crude ketone is purified via aqueous workup to remove inorganic salts, followed by distillation or recrystallization.
Step 2.2: Reductive Amination to 1-(4-Ethoxy-3-fluorophenyl)ethanamine
Reductive amination is a highly efficient method for converting ketones into amines.[4] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the final amine.
Causality Behind Experimental Choices:
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Amine Source: Ammonium acetate or a solution of ammonia in methanol can be used as the nitrogen source.
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[5][6] Unlike the more powerful sodium borohydride (NaBH₄), these milder agents are selective for the protonated imine intermediate over the starting ketone. This selectivity is crucial for a successful one-pot reaction, as it prevents the premature reduction of the ketone to an alcohol, thereby maximizing the yield of the desired amine.[5] The reaction is typically run under weakly acidic conditions (pH ~6), which catalyzes imine formation without inactivating the amine nucleophile.
Protocol:
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To a solution of 1-(4-Ethoxy-3-fluorophenyl)ethanone (1.0 eq) and ammonium acetate (3-5 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
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Upon completion, quench the reaction by carefully adding dilute HCl.
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Remove the solvent under reduced pressure.
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Perform an aqueous workup by basifying the residue with NaOH and extracting the product into an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be further purified by column chromatography or distillation.
Caption: Mechanism of Reductive Amination.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. The following data are predicted based on the molecular structure.
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-6.8 (m, 3H, Ar-H): Complex multiplet for the three aromatic protons. δ 4.1 (q, 2H, -OCH₂CH₃): Quartet for the methylene protons of the ethoxy group. δ 4.0 (q, 1H, -CH(NH₂)CH₃): Quartet for the methine proton at the chiral center. δ 1.6 (s, 2H, -NH₂): Broad singlet for the amine protons. δ 1.4 (t, 3H, -OCH₂CH₃): Triplet for the methyl protons of the ethoxy group. δ 1.3 (d, 3H, -CH(NH₂)CH₃): Doublet for the methyl protons adjacent to the chiral center. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150 (d, ¹JCF): Aromatic carbon attached to fluorine. δ ~145 (s): Aromatic carbon attached to the ethoxy group. δ ~135 (s): Aromatic carbon attached to the ethylamine group. δ ~120-110 (m): Remaining aromatic carbons. δ ~65 (s, -OCH₂CH₃): Methylene carbon of the ethoxy group. δ ~50 (s, -CH(NH₂)): Methine carbon at the chiral center. δ ~25 (s, -CHCH₃): Methyl carbon adjacent to the chiral center. δ ~15 (s, -OCH₂CH₃): Methyl carbon of the ethoxy group. |
| Mass Spec (ESI+) | m/z 184.11 [M+H]⁺: Calculated for C₁₀H₁₅FNO⁺. |
Applications in Research and Drug Development
1-(4-Ethoxy-3-fluorophenyl)ethanamine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and chiral building block in the synthesis of complex therapeutic agents.
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Scaffold for Kinase Inhibitors: The substituted phenethylamine core is prevalent in many small-molecule kinase inhibitors. The specific substitution pattern (4-ethoxy, 3-fluoro) allows for fine-tuning of ligand-receptor interactions within the ATP-binding pocket of kinases. The fluorine atom can act as a hydrogen bond acceptor and modulate the pKa of nearby functionalities, while the ethoxy group can occupy hydrophobic pockets. A search of medicinal chemistry literature reveals that the N-phenyl-1-(4-fluorophenyl) moiety is a key component in potent Met kinase inhibitors, highlighting the importance of this structural class.[7]
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Introduction of Chirality: As a chiral amine, it is used to introduce a specific stereocenter, which is critical for pharmacological activity. Enantiomerically pure forms of the amine are essential for developing stereospecific drugs, minimizing off-target effects, and improving the therapeutic index.
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Modulation of Physicochemical Properties: The trifluoromethyl (-CF₃) group, a bioisostere for the ethyl group in some contexts, is known to enhance properties like metabolic stability and lipophilicity in drug candidates.[8][9] Similarly, the strategic placement of fluorine and ethoxy groups on the phenyl ring allows medicinal chemists to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally analogous fluorinated amines can be used to establish a reliable safety profile.[10]
-
Hazard Classification (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[11]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
References
-
Greenbook.net. Safety Data Sheet. [Link]
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Kishida Chemical Co., Ltd. Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. [Link]
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PrepChem.com. Synthesis of p-fluoroacetophenone. [Link]
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Wikipedia. Reductive amination. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Synple Chem. Application Note – Reductive Amination. [Link]
-
ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]
-
University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
-
OSTI.GOV. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
-
Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy-. [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Organic Syntheses. PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE. [Link]
-
Metathesis. How to Synthesize 4-Fluoroacetophenone. [Link]
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